3-(Dicyclohexylamino)-2-methylphenol
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Overview
Description
3-(Dicyclohexylamino)-2-methylphenol is an organic compound that features a phenol group substituted with a dicyclohexylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylamino)-2-methylphenol typically involves the reaction of 2-methylphenol with dicyclohexylamine. One common method is the nucleophilic substitution reaction where 2-methylphenol is reacted with dicyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Dicyclohexylamino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(Dicyclohexylamino)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(Dicyclohexylamino)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dicyclohexylamino group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dicyclohexylamino)-2-hydroxybenzaldehyde
- 3-(Dicyclohexylamino)-2-methylbenzoic acid
- 3-(Dicyclohexylamino)-2-methylbenzyl alcohol
Uniqueness
3-(Dicyclohexylamino)-2-methylphenol is unique due to the presence of both a phenol group and a dicyclohexylamino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
85187-48-0 |
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Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(dicyclohexylamino)-2-methylphenol |
InChI |
InChI=1S/C19H29NO/c1-15-18(13-8-14-19(15)21)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h8,13-14,16-17,21H,2-7,9-12H2,1H3 |
InChI Key |
UEOOHSWHPKHWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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